molecular formula C22H26ClNO4 B1678489 Pitofenone hydrochloride CAS No. 1248-42-6

Pitofenone hydrochloride

Cat. No.: B1678489
CAS No.: 1248-42-6
M. Wt: 403.9 g/mol
InChI Key: ZRFIFDFEDPJBII-UHFFFAOYSA-N
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Description

Pitofenone hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is commonly used to relieve pain and spasms in smooth muscles, particularly in the gastrointestinal and urinary tracts. This compound is often combined with other medications such as fenpiverinium bromide and metamizole sodium to enhance its therapeutic effects .

Mechanism of Action

Target of Action

Pitofenone hydrochloride primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

This compound acts as a potent muscarinic receptor antagonist . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This inhibition results in the relaxation of smooth muscles, thereby relieving spasms .

Result of Action

The primary result of this compound’s action is the relief of spastic pain caused by the contraction of smooth muscles. This includes pain caused by menstrual cramps, and conditions affecting the digestive system and the urinary tract .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight should be avoided . Additionally, the compound’s action may also be affected by the physiological environment within the body, such as pH levels and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pitofenone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the esterification of 2-hydroxybenzoic acid with methanol to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield methyl 2-(4-chlorobenzoyl)benzoate. The final step involves the nucleophilic substitution of the chlorine atom with 2-(piperidin-1-yl)ethanol to produce pitofenone, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and validation .

Chemical Reactions Analysis

Types of Reactions: Pitofenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pitofenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Studied for its effects on smooth muscle cells and its potential as a muscle relaxant.

    Medicine: Investigated for its therapeutic potential in treating conditions like menstrual cramps, gastrointestinal spasms, and urinary tract disorders.

    Industry: Employed in the formulation of combination drugs for enhanced therapeutic effects

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action as both an antispasmodic and an analgesic. Its ability to inhibit acetylcholinesterase and target muscarinic receptors sets it apart from other similar compounds, making it highly effective in relieving smooth muscle spasms and associated pain .

Properties

IUPAC Name

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFIFDFEDPJBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046461
Record name Pitofenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248-42-6
Record name Pitofenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulgarketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitofenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITOFENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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